molecular formula C14H18N6O2 B6470632 N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide CAS No. 2640877-57-0

N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide

Numéro de catalogue: B6470632
Numéro CAS: 2640877-57-0
Poids moléculaire: 302.33 g/mol
Clé InChI: XTJIYRNMACJLFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide is a triazolopyrimidine derivative characterized by a 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core linked to a morpholine-2-carboxamide group substituted with a cyclopropyl moiety. This scaffold is structurally optimized for interactions with biological targets, particularly enzymes like dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine biosynthesis . human enzymes .

Propriétés

IUPAC Name

N-cyclopropyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-9-6-12(20-14(17-9)15-8-16-20)19-4-5-22-11(7-19)13(21)18-10-2-3-10/h6,8,10-11H,2-5,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJIYRNMACJLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCOC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues in the Triazolopyrimidine Class

The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Biological Activity Metabolic Stability
DSM 1 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl linked to naphthalene-2-ylamine PfDHODH IC₅₀ = 0.047 μM; P. falciparum EC₅₀ = 0.079 μM Low (rapid metabolism in mice)
DSM 74 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl with 4-(trifluoromethyl)phenylamine Improved stability vs. DSM 1; moderate P. berghei efficacy Moderate (oral exposure achieved)
DSM 265 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl with pentafluoro-λ⁶-sulfanylphenyl PfDHODH IC₅₀ < 0.1 μM; P. berghei parasitemia suppression comparable to chloroquine High (long half-life in rodents)
RCSB PDB 7OM Ligand 5-methyl-triazolopyrimidine linked to piperidine-3-carboxamide and naphthalene Structural data available (PDB: 7OM); binding interactions inferred from crystallography Not reported
Target Compound 5-methyl-triazolopyrimidine linked to N-cyclopropyl-morpholine-2-carboxamide Hypothesized DHODH inhibition; predicted improved solubility vs. DSM series Likely enhanced due to cyclopropyl and morpholine groups

Key Findings from Comparative Analysis

  • Core Scaffold : All compounds share the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core, critical for binding to PfDHODH via π-π stacking and hydrogen bonding .
  • Substituent Effects: Aromatic Amines (DSM 1, DSM 74, DSM 265): Bulky electron-withdrawing groups (e.g., trifluoromethyl, pentafluoro-sulfanyl) enhance metabolic stability and potency . Morpholine-Carboxamide (Target Compound): The morpholine ring and cyclopropyl group may improve solubility and reduce oxidation susceptibility compared to aromatic amines, though this requires experimental validation.
  • Metabolic Stability: Cyclopropyl groups are known to block cytochrome P450-mediated metabolism, which could position the target compound as a metabolically stable candidate compared to DSM 1 .

Research Implications and Gaps

  • Structural Optimization : Comparative crystallographic studies (e.g., with DSM 265-bound PfDHODH) could elucidate how the morpholine-carboxamide group influences binding kinetics .
  • Species Specificity: Analogues like DSM 1 show reduced efficacy in murine models due to species-specific DHODH differences; the target compound’s performance in non-human models remains untested .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.